

Investigating the In Vivo Pharmacokinetics of Onalespib Lactate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Onalespib lactate (AT13387), a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-tumor activity in a range of preclinical and clinical studies. Its mechanism of action involves the inhibition of HSP90's chaperone function, leading to the proteasomal degradation of numerous oncogenic client proteins involved in cell growth, proliferation, and survival. This technical guide provides an indepth overview of the in vivo pharmacokinetics of Onalespib lactate, compiling quantitative data, detailed experimental protocols, and key signaling pathway information to support further research and development.

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Onalespib observed in both preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetics of Onalespib in Mice



Parameter	Value	Species/Mo del	Dose	Route	Source
Cmax (plasma)	~1850 ng/mL	Athymic BALB/c mice with NCI- H1975 xenografts	80 mg/kg	Intraperitonea I	[1]
Cmax (plasma)	Not specified	ICR mice	30 mg/kg	Intravenous	[2]
Cmax (brain)	Lower than plasma initially	ICR mice	30 mg/kg	Intravenous	[2]
Tumor Concentratio n	Higher than plasma at later time points	Athymic BALB/c mice with NCI- H1975 xenografts	80 mg/kg	Intraperitonea I	[1]
Brain Penetration	Yes, concentration s higher than plasma at ≥2h post- dose	ICR mice	30 mg/kg	Intravenous	[2]

Table 2: Clinical Pharmacokinetics of Onalespib (Phase I/II Trials)



Parameter	Value	Patient Population	Dose	Dosing Regimen	Source
Recommend ed Phase II Dose (RP2D)	160 mg/m²	Advanced solid tumors	160 mg/m²	QDx2/week for 3 of 4 weeks	[3]
Recommend ed Phase II Dose (RP2D)	260 mg/m²	Advanced triple-negative breast cancer (in combination with paclitaxel)	260 mg/m²	Days 1, 8, 15 of a 28-day cycle	[4]
Half-life (T½)	~8 hours	Advanced solid tumors	20-210 mg/m²	QDx2/week for 3 of 4 weeks	[3]
Cmax	331 - 355 ng/mL	Advanced solid tumors (in combination with AT7519)	80 mg/m²	Days 1, 4, 8, 11 of a 21- day cycle	[2]
AUC	Dose- proportional increase	Advanced solid tumors	20-210 mg/m²	QDx2/week for 3 of 4 weeks	[3]
Pharmacokin etics	Linear, plasma levels increase proportionally with dose	Advanced solid tumors	20-210 mg/m²	QDx2/week for 3 of 4 weeks	[3]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.



Protocol 1: Preclinical Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetics of Onalespib in a mouse xenograft model.

1. Animal Model:

- Athymic BALB/c mice are subcutaneously inoculated with a human cancer cell line (e.g., NCI-H1975 non-small cell lung cancer cells)[1].
- Tumor growth is monitored, and studies commence when tumors reach a specified volume.
- 2. Drug Administration:
- Onalespib lactate is formulated in a suitable vehicle (e.g., 17.5% hydroxypropyl-β-cyclodextrin)[1].
- Administer a single dose of Onalespib via intravenous (tail vein) or intraperitoneal injection at the desired concentration (e.g., 30-80 mg/kg)[1][2].
- 3. Sample Collection:
- At predetermined time points post-administration (e.g., 5, 10, 20, 30 minutes, 1, 2, 4, 6, 8, and 24 hours), collect blood samples from a cohort of mice[2].
- Blood can be collected via various methods, including retro-orbital sinus, saphenous vein, or terminal cardiac puncture[5][6][7]. For serial sampling from the same mouse, tail vein or saphenous vein puncture is recommended to minimize animal usage[6][7].
- Collect blood into heparinized tubes[1].
- Immediately centrifuge the blood samples to separate plasma.
- Concurrently, at each time point, euthanize the animals and collect brain and tumor tissues[1][2].
- Store all plasma and tissue samples at -80°C until analysis.



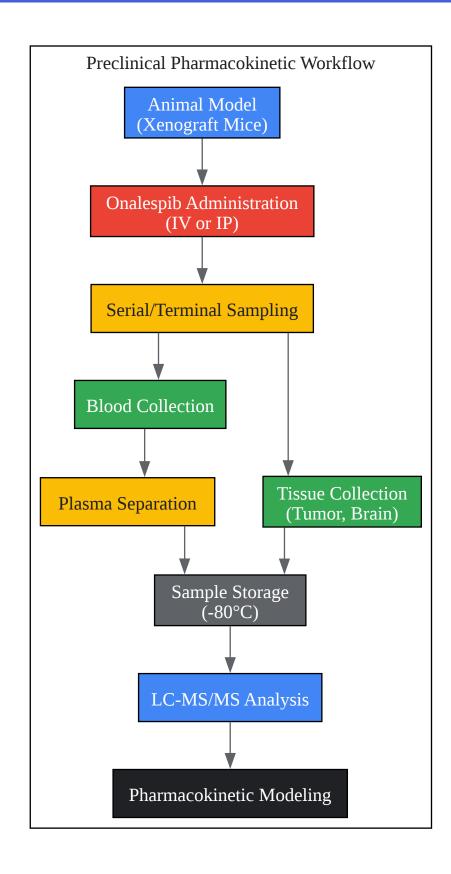




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• Quantify Onalespib concentrations in plasma, brain, and tumor homogenates using a validated LC-MS/MS method[2].





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Preclinical Pharmacokinetic Study Workflow

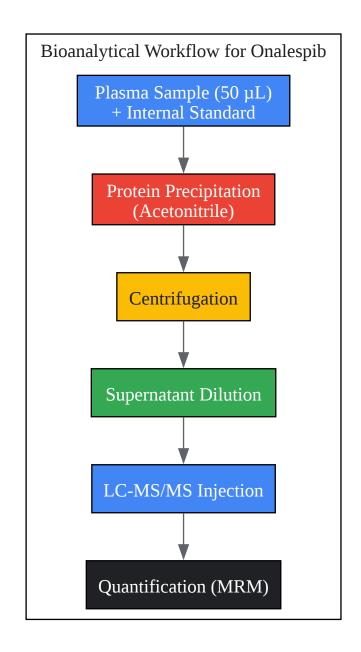


Protocol 2: Bioanalytical Method for Onalespib Quantification in Human Plasma

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Onalespib in human plasma.[5]

- 1. Sample Preparation:
- To 50 μL of human plasma, add a solution of a suitable internal standard (e.g., a deuterated analog of Onalespib)[3].
- Precipitate proteins by adding three volumes of acetonitrile.
- Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.
- Dilute the supernatant with 1.5 volumes of 0.2% (v/v) heptafluorobutyric acid in water.
- 2. Liquid Chromatography:
- Inject an aliquot (e.g., 10 μL) of the final sample solution onto a reverse-phase HPLC column (e.g., Phenomenex)[5].
- Use an appropriate mobile phase gradient for chromatographic separation.
- 3. Mass Spectrometry:
- Employ a tandem mass spectrometer with an ion-pair interface.
- Detect and quantify Onalespib and the internal standard using multiple reaction monitoring (MRM).
- 4. Validation:
- The method should be validated according to FDA and/or EMA guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability[5].





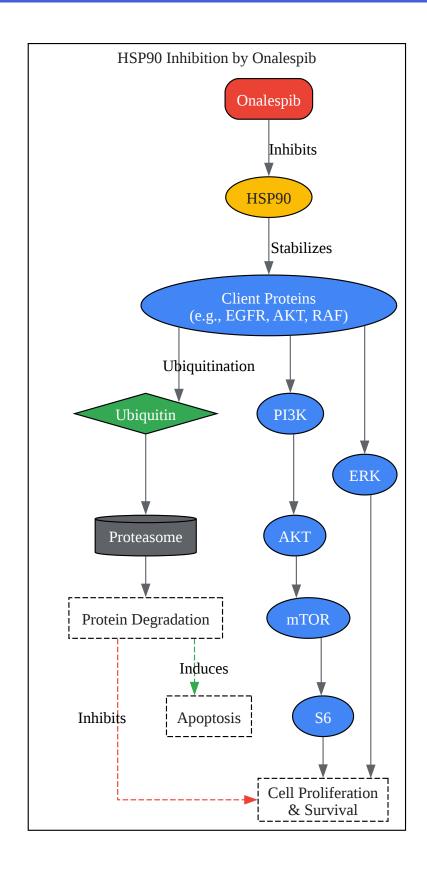
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LC-MS/MS Bioanalytical Workflow

Signaling Pathway

Onalespib exerts its anti-cancer effects by inhibiting HSP90, which leads to the degradation of a multitude of client proteins that are crucial for tumor cell survival and proliferation. A key signaling network affected by Onalespib is the EGFR-PI3K-AKT-mTOR pathway.





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Onalespib's Mechanism of Action



Inhibition of HSP90 by Onalespib disrupts the stability of client proteins such as EGFR and AKT.[8] This leads to their ubiquitination and subsequent degradation by the proteasome.[3][8] The degradation of these key signaling molecules inhibits downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately suppressing cell proliferation and survival, and inducing apoptosis.[8]

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